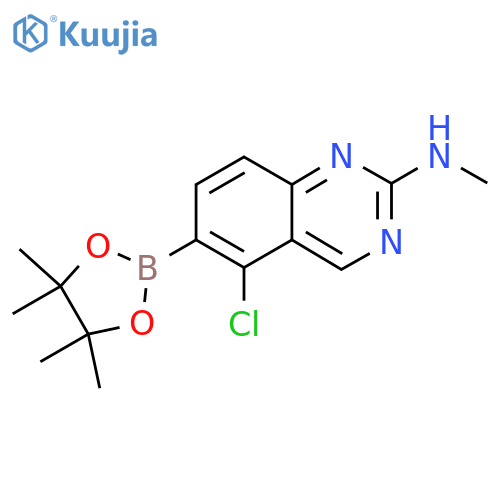

Cas no 1644664-02-7 (5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine)

5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

- (5-Chloro-2-(methylamino)quinazolin-6-yl)boronic acid pinacol ester

-

- インチ: 1S/C15H19BClN3O2/c1-14(2)15(3,4)22-16(21-14)10-6-7-11-9(12(10)17)8-19-13(18-5)20-11/h6-8H,1-5H3,(H,18,19,20)

- InChIKey: IWDVBQPVHDTKEN-UHFFFAOYSA-N

- ほほえんだ: ClC1C2=CN=C(NC)N=C2C=CC=1B1OC(C)(C)C(C)(C)O1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 408

- トポロジー分子極性表面積: 56.3

5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189012044-1g |

(5-Chloro-2-(methylamino)quinazolin-6-yl)boronic acid pinacol ester |

1644664-02-7 | 95% | 1g |

$836.36 | 2022-04-02 | |

| Chemenu | CM210921-1g |

5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine |

1644664-02-7 | 97% | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM210921-1g |

5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine |

1644664-02-7 | 97% | 1g |

$919 | 2021-08-04 |

5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amineに関する追加情報

Introduction to 5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine and Its Significance in Modern Chemical Biology

5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine, with the CAS number 1644664-02-7, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure and functional groups, has garnered attention due to its potential applications in drug discovery and molecular medicine. The quinazoline core is a well-documented scaffold in medicinal chemistry, known for its role in various bioactive molecules. The presence of a chloro substituent and a N-methyl group enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry.

The tetramethyl-1,3,2-dioxaborolan-2-yl moiety in the compound's name highlights its boronic acid functionality. Boronic acids are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it an indispensable tool for constructing complex molecular architectures. The incorporation of this boronic acid group into the quinazoline framework opens up avenues for further derivatization and functionalization, enabling the development of novel compounds with tailored biological activities.

Recent advancements in drug discovery have emphasized the importance of targeted therapies and personalized medicine. 5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine fits into this paradigm by serving as a versatile building block for designing molecules that interact with specific biological targets. For instance, quinazoline derivatives have been explored for their potential in inhibiting kinases and other enzymes implicated in diseases such as cancer. The chloro and N-methyl substituents can be strategically modified to fine-tune the compound's pharmacokinetic properties, including solubility and metabolic stability.

The use of boronic acid-containing compounds has also been extended to therapeutic applications beyond small molecule drug development. For example, boron-containing radiopharmaceuticals are utilized in diagnostic imaging and targeted radiotherapy. While 5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine itself may not be directly used as a therapeutic agent, its ability to undergo cross-coupling reactions facilitates the synthesis of more complex boronated molecules that could have such applications.

In academic research circles, 5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine has been employed as a key intermediate in the synthesis of more intricate quinazoline derivatives. These derivatives are often investigated for their antimicrobial and anti-inflammatory properties. The structural flexibility offered by the quinazoline scaffold allows chemists to explore diverse chemical spaces by introducing various substituents at different positions. This adaptability is crucial for identifying lead compounds that exhibit high efficacy and low toxicity profiles.

The synthesis of 5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl)quinazolin - 2 - amine involves multi-step organic transformations that showcase the interplay between functional group transformations and cross-coupling reactions. The preparation typically begins with the bromination or chlorination of an appropriate quinazoline precursor to introduce the chloro substituent at the desired position. Subsequent nucleophilic substitution or metal-mediated coupling reactions then allow for the introduction of the boronic acid functionality. This synthetic route highlights the importance of carefully selecting reagents and reaction conditions to ensure high yields and purity.

From a computational chemistry perspective, 5-Chloro-N-methyl - 6 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) quinazolin - 2 - amine can be modeled to predict its interactions with biological targets such as proteins or nucleic acids. Molecular docking studies help elucidate how different parts of the molecule interact with their intended receptors or enzymes. These studies are essential for rationalizing experimental observations and guiding further modifications to improve binding affinity and selectivity.

The role of computational methods extends beyond virtual screening; they also play a critical role in understanding reaction mechanisms during synthesis. By employing density functional theory (DFT) calculations, 5-Chloro-N-methyl - 6 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborlan - 2 - yl ) quinazolin - 2 - amine can be analyzed to gain insights into transition states and intermediates formed during key steps such as cross-coupling reactions. Such knowledge aids chemists in optimizing synthetic routes by identifying potential bottlenecks or side reactions that could be mitigated through process modifications.

In conclusion, 5-Chloro-N-methyl - 6 -(tetramethyldioxaborolanyl)quinazolin - amine (CAS no:1644664\-02\-7) exemplifies how structural complexity can be leveraged to develop molecules with tailored biological activities. Its utility as an intermediate in synthetic chemistry underscores its importance not only as a research tool but also as a precursor for potential therapeutic agents. As our understanding of biological systems continues to evolve, this compound will likely find new applications in areas ranging from drug discovery to materials science.

1644664-02-7 (5-Chloro-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine) 関連製品

- 2460756-95-8(2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine hydrochloride)

- 1207049-50-0(methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate)

- 2034473-93-1(N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)

- 1396684-41-5(1-(4-chlorophenyl)methyl-3-4-(diethylamino)but-2-yn-1-ylurea)

- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)

- 110457-87-9(2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one)

- 49803-18-1(2-(4-Bromophenoxy)-2-methylpropanoyl chloride)

- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)

- 2680585-48-0(2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid)

- 1171682-41-9(N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-fluorobenzamide)